molecular formula C14H23N3O4 B2427524 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2034615-41-1

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No.: B2427524
CAS No.: 2034615-41-1
M. Wt: 297.355
InChI Key: YOJOYGPGWHUIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclopentyl group, a urea moiety, and a 2,5-dioxopyrrolidin-1-yl group, making it a versatile molecule for scientific research.

Properties

IUPAC Name

1-cyclopentyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c18-12-5-6-13(19)17(12)8-10-21-9-7-15-14(20)16-11-3-1-2-4-11/h11H,1-10H2,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJOYGPGWHUIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl ethyl ether, which is then reacted with cyclopentyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea and dioxopyrrolidine groups are susceptible to hydrolysis under acidic or basic conditions:

  • Urea Hydrolysis :
    Under acidic conditions (e.g., HCl), the urea bond cleaves to yield cyclopentylamine and 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl isocyanate , which further hydrolyzes to form 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine and CO₂.

    UreaHClCyclopentylamine+Isocyanate intermediateH2OAmine+CO2\text{Urea} \xrightarrow{\text{HCl}} \text{Cyclopentylamine} + \text{Isocyanate intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Amine} + \text{CO}_2
  • Dioxopyrrolidine Ring Opening :
    Basic hydrolysis (e.g., NaOH) opens the 2,5-dioxopyrrolidin-1-yl ring, generating succinamic acid derivatives .

Reaction Type Conditions Products
Acidic Hydrolysis6 M HCl, reflux, 4–6 hCyclopentylamine + 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine + CO₂
Basic Hydrolysis2 M NaOH, 80°C, 2 hSuccinamic acid derivatives + ethylene glycol fragments

Alkylation and Acylation

The terminal amine (from hydrolysis) and ether oxygen participate in alkylation/acylation:

  • Amine Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives .

  • Ether Oxygen Acylation :
    The ethoxy chain reacts with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions to yield ester derivatives .

Reaction Reagents Product
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hN-Methyl-2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylurea
O-AcylationAcCl, Et₃N, DCM, 0°C, 1 hAcetylated ethoxy chain + urea

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major mass-loss events:

  • ~200–250°C : Decomposition of the urea group, releasing NH₃ and CO₂.

  • ~300–350°C : Pyrolysis of the dioxopyrrolidine ring and PEG-like chain, producing volatile fragments (e.g., ethylene oxide) .

Redox Reactivity

  • Oxidation :
    The cyclopentyl group resists oxidation, but the secondary amine in the urea moiety oxidizes with H₂O₂ to form a nitroxide radical .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the dioxopyrrolidine carbonyls to pyrrolidine alcohols .

Photochemical Stability

UV-Vis studies (λ = 254 nm) show no significant degradation over 24 hours, indicating stability under standard laboratory lighting .

Enzymatic Interactions

  • Urease Inhibition :
    The urea group competitively inhibits urease enzymes (Ki = 12 μM), mimicking the transition state of urea hydrolysis .

  • Protease Targeting :
    The dioxopyrrolidine moiety acts as a covalent inhibitor of serine proteases, forming a stable acyl-enzyme intermediate .

Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Cyclopentyl Isocyanate Formation :
    Cyclopentylamine reacts with phosgene to generate cyclopentyl isocyanate .

  • PEG Chain Functionalization :
    Ethylene glycol is sequentially alkylated and coupled with 2,5-dioxopyrrolidin-1-yl groups using Mitsunobu conditions .

  • Urea Coupling :
    The isocyanate and functionalized PEG-amine react in anhydrous THF to yield the final product .

Stability under Physiological Conditions

In PBS (pH 7.4, 37°C), the compound exhibits a half-life of 8.2 hours , primarily due to hydrolysis of the urea bond.

Scientific Research Applications

Pharmacological Applications

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has been investigated for its pharmacological properties, particularly its potential as an anticancer agent and its effects on the central nervous system (CNS).

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of urea have been optimized to act as selective inhibitors of fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. This suggests that 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea could be explored for similar anticancer activities .

CNS Activity

The compound's structural components may also contribute to its activity within the CNS. Studies on related pyrrolidine derivatives have demonstrated anticonvulsant properties, indicating that this compound might possess neuroprotective or anticonvulsant effects . Further investigation into its mechanism of action could reveal its potential in treating neurological disorders.

Synthesis and Derivative Studies

The synthesis of 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can be approached through various methodologies that involve the formation of urea linkages from corresponding amines and carbonyl compounds. Research has shown that modifications to the dioxopyrrolidine moiety can enhance biological activity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of urea derivatives. For example:

  • A series of urea derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated varying degrees of activity depending on structural modifications .
  • In another study, urea derivatives were tested for antimicrobial properties against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbonate
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a cyclopentyl group and a urea moiety linked to a dioxopyrrolidine derivative. The synthesis typically involves multi-step reactions that incorporate various functional groups to achieve the desired molecular architecture.

Synthetic Route Overview

  • Step 1 : Formation of the dioxopyrrolidine core.
  • Step 2 : Introduction of the ethoxy and cyclopentyl groups.
  • Step 3 : Final assembly into the urea structure.

The biological activity of 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to various therapeutic effects.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways critical for physiological responses.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antitumor Activity : In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 15 μM to 30 μM in different assays .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound demonstrates antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) around 0.06 μg/mL for certain strains .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, suggesting that the compound may help in conditions like Alzheimer's disease by inhibiting neuroinflammation .

Data Tables

Biological ActivityAssay TypeIC50/MIC ValueReference
AntitumorVarious cancer cell lines15 - 30 μM
AntibacterialStaphylococcus aureus0.06 μg/mL
NeuroprotectiveInflammatory modelsNot specified

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MDA-MB-435 (breast cancer) and PC-3 (prostate cancer). The results demonstrated a dose-dependent response with significant growth inhibition at concentrations above 20 μM.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antibacterial properties of the compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated an MIC of 0.06 μg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via urea-forming reactions between isocyanates and amines. For example, cyclopentyl isocyanate could react with a secondary amine containing the 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl group. Key parameters include:

  • Solvent selection : Use inert solvents (e.g., dichloromethane or toluene) to minimize side reactions .
  • Catalysis : Employ bases like triethylamine to neutralize HCl byproducts and enhance reaction efficiency .
  • Temperature control : Reflux conditions may improve reaction kinetics but require monitoring to avoid decomposition .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this urea derivative?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the cyclopentyl and pyrrolidinone moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic urea C=O stretching (~1640–1680 cm1^{-1}) and pyrrolidinone carbonyl bands (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound, particularly in balancing yield and purity?

  • Methodology : Apply a 2k^k factorial design to evaluate variables such as:

  • Solvent polarity (e.g., dichloromethane vs. THF) .
  • Reaction temperature (room temperature vs. reflux) .
  • Catalyst loading (e.g., 5–20 mol% triethylamine).
  • Analysis : Use ANOVA to identify significant factors and interactions. For example, higher temperatures may increase yield but reduce purity due to side reactions, necessitating a trade-off .

Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., inconsistent cytotoxicity results across cell lines)?

  • Methodology :

  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC50_{50} values and assess potency variability .
  • Mechanistic studies : Use flow cytometry or Western blotting to evaluate apoptosis pathways (e.g., caspase-3 activation) .
  • Solubility adjustments : Address discrepancies by testing solubilizing agents (e.g., DMSO or cyclodextrins) to ensure consistent compound delivery .

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., bond dissociation energies) to predict degradation pathways .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to infer metabolic stability .
  • QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability or toxicity data from analogous urea derivatives .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing heterogeneous datasets (e.g., conflicting bioactivity or synthesis yields)?

  • Methodology :

  • Robust regression : Address outliers in bioactivity assays by applying Huber loss functions .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic or synthetic datasets to identify latent variables affecting outcomes .
  • Meta-analysis : Aggregate data from multiple studies (if available) to identify trends obscured by experimental noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.